molecular formula C26H18Br2F2N2Ni B6298005 1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-49-9

1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide

Cat. No.: B6298005
CAS No.: 616895-49-9
M. Wt: 614.9 g/mol
InChI Key: VBCXRMXVRNCRDL-UHFFFAOYSA-L
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Description

1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in polymerization processes. The compound features a nickel(II) center coordinated to two imine ligands, each bearing a 4-fluorophenyl substituent, and two bromide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide typically involves the following steps:

    Formation of the Ligand: The imine ligands are synthesized by the condensation reaction between 4-fluoroaniline and benzil.

    Complexation with Nickel: The synthesized ligands are then reacted with nickel(II) bromide in an appropriate solvent, such as dichloromethane, under inert atmosphere conditions to form the final complex.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide undergoes several types of reactions, including:

    Polymerization: It acts as a catalyst in the polymerization of olefins, such as ethylene.

    Substitution: The bromide ligands can be substituted with other anions or ligands under appropriate conditions.

Common Reagents and Conditions

    Polymerization: Ethylene gas, under high pressure and temperature, in the presence of the nickel catalyst.

    Substitution: Various nucleophiles, such as chloride or acetate ions, in solvents like dichloromethane or toluene.

Major Products

    Polymerization: High molecular weight polyethylene.

    Substitution: Nickel complexes with different anionic ligands.

Scientific Research Applications

1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide has several applications in scientific research:

    Chemistry: Used as a catalyst in the polymerization of olefins, contributing to the production of various polymers with specific properties.

    Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s catalytic properties can be utilized in the synthesis of biologically active molecules.

    Industry: Employed in the production of high-density polyethylene and other polymers, which are used in packaging, automotive parts, and other industrial applications.

Mechanism of Action

The compound exerts its catalytic effects through the coordination of the nickel center to the olefin substrate, facilitating the insertion of the olefin into the nickel-carbon bond. This process involves several steps:

    Coordination: The olefin coordinates to the nickel center.

    Insertion: The olefin inserts into the nickel-carbon bond, forming a new nickel-alkyl complex.

    Propagation: The process repeats, leading to the formation of a polymer chain.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) α-diimine complexes: These compounds also feature nickel coordinated to diimine ligands and are used in similar polymerization reactions.

    Palladium(II) α-diimine complexes: Similar to nickel complexes but with palladium as the central metal, offering different catalytic properties.

Uniqueness

1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide is unique due to the presence of 4-fluorophenyl substituents, which provide enhanced stability and activity in polymerization reactions compared to other nickel(II) α-diimine complexes.

Properties

IUPAC Name

N,N'-bis(4-fluorophenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F2N2.2BrH.Ni/c27-21-11-15-23(16-12-21)29-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)30-24-17-13-22(28)14-18-24;;;/h1-18H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCXRMXVRNCRDL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)F)C(=NC3=CC=C(C=C3)F)C4=CC=CC=C4.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br2F2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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